7-Chloroquinoxalin-2-amine
Overview
Description
7-Chloroquinoxalin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications. The compound’s structure consists of a quinoxaline ring with a chlorine atom at the 7th position and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields pyrrolo[2,3-b]quinoxalines in high reaction yields (65-92%) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and transition metal-catalyzed reactions are common approaches in the synthesis of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
7-Chloroquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 7-Chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as DNA-topoisomerase-II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Comparison: 7-Chloroquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-chloroquinoxalin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJKPWSJHLFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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